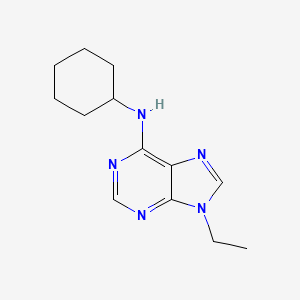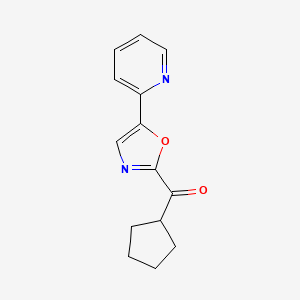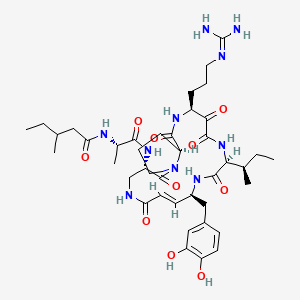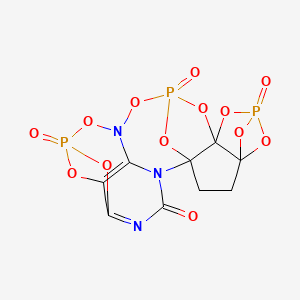![molecular formula C47H68N16O11S2 B10848078 d[Arg4]AVP](/img/structure/B10848078.png)
d[Arg4]AVP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of D[Arg4]AVP involves the deamination of the first amino acid (cysteine) and the substitution of the eighth amino acid (L-arginine) with D-arginine. This process typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Analyse Des Réactions Chimiques
D[Arg4]AVP undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms present in the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT
Applications De Recherche Scientifique
D[Arg4]AVP has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use this compound to investigate the physiological roles of vasopressin and its analogs in various biological processes, such as water balance and blood pressure regulation.
Medicine: this compound is used in clinical studies to evaluate its potential therapeutic effects in conditions like diabetes insipidus and bleeding disorders.
Industry: The compound is used in the development of diagnostic assays and therapeutic formulations
Mécanisme D'action
D[Arg4]AVP exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located on the surface of target cells. Upon binding to the V2 receptors in the kidneys, it activates the adenylyl cyclase-cAMP pathway, leading to the insertion of aquaporin-2 water channels into the apical membrane of the collecting ducts. This increases water reabsorption and reduces urine output. Additionally, this compound can stimulate the release of von Willebrand factor and factor VIII from endothelial cells, which helps in reducing bleeding time .
Comparaison Avec Des Composés Similaires
D[Arg4]AVP is similar to other vasopressin analogs such as desmopressin and terlipressin. it has unique properties that make it distinct:
Propriétés
Formule moléculaire |
C47H68N16O11S2 |
|---|---|
Poids moléculaire |
1097.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H68N16O11S2/c48-36(65)23-33-43(72)62-34(45(74)63-19-6-11-35(63)44(73)59-29(9-4-17-54-46(50)51)39(68)56-24-37(49)66)25-76-75-20-16-38(67)57-31(22-27-12-14-28(64)15-13-27)41(70)60-32(21-26-7-2-1-3-8-26)42(71)58-30(40(69)61-33)10-5-18-55-47(52)53/h1-3,7-8,12-15,29-35,64H,4-6,9-11,16-25H2,(H2,48,65)(H2,49,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,50,51,54)(H4,52,53,55)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
NZPQDNABVFGPNI-POFDKVPJSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[6-Amino-2-[[11-butan-2-yl-3,6,9,12-tetraoxo-8-(sulfanylmethyl)-2,7,10,13-tetrazabicyclo[13.2.2]nonadeca-1(17),15,18-triene-14-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10847998.png)


![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848008.png)
![cypate-[(RGD)4-NH2]1](/img/structure/B10848009.png)

![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)

![cypate-[(RGD)2-NH2]2](/img/structure/B10848025.png)
![d[Leu4,Dap8]VP](/img/structure/B10848037.png)
![cypate-[(RGD)3-NH2]1](/img/structure/B10848058.png)
![(2R)-1-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-3-phenylpropan-2-ol](/img/structure/B10848061.png)
![d[Orn4,Orn8]VP](/img/structure/B10848068.png)
